molecular formula C4H6F2O5S B599770 DIFLUOROSULFOACETIC ACID DIMETHYL ESTER CAS No. 1869-42-7

DIFLUOROSULFOACETIC ACID DIMETHYL ESTER

Cat. No.: B599770
CAS No.: 1869-42-7
M. Wt: 204.144
InChI Key: ZFZTWZDWDNGIMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIFLUOROSULFOACETIC ACID DIMETHYL ESTER: is an organic compound with the molecular formula C3H3F3O4S . It is also known by its systematic name, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate . This compound is a colorless to yellow liquid with a boiling point of 117-118°C and a density of 1.509 g/mL at 25°C . It is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: DIFLUOROSULFOACETIC ACID DIMETHYL ESTER can be synthesized through the reaction of tetrafluoroethane-β-sultone with methanol . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sultone . The reaction mixture is cooled using an ice bath and stirred for several hours to ensure complete conversion. The product is then purified by distillation.

Industrial Production Methods: In an industrial setting, the synthesis of difluoro methoxysulfonyl acetic acid methyl ester involves the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using advanced separation techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: DIFLUOROSULFOACETIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form difluoroacetic acid derivatives.

    Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of difluoro methoxysulfonyl acetic acid methyl ester involves its ability to act as a nucleophile or electrophile in various chemical reactions. The fluorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Methyl difluoro(fluorosulfonyl)acetate
  • Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate
  • Difluoro(fluorosulfonyl)acetic acid

Uniqueness: DIFLUOROSULFOACETIC ACID DIMETHYL ESTER is unique due to its combination of the difluoro and fluorosulfonyl groups, which impart distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

Difluorosulfoacetic acid dimethyl ester (DFSA-DME) is a compound of growing interest in biochemical research due to its unique structure and potential biological activities. This article explores the biological activity of DFSA-DME, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms, a sulfonic acid group, and ester functionalities. Its chemical structure can be represented as follows:

  • Molecular Formula : C5_5H6_6F2_2O4_4S
  • Molecular Weight : 210.16 g/mol

Antimicrobial Activity

DFSA-DME has been studied for its antimicrobial properties. Research indicates that compounds with sulfonic acid groups often exhibit significant antimicrobial activity against various pathogens. A study highlighted that similar compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting DFSA-DME may possess comparable properties .

Cytotoxic Effects

The cytotoxicity of DFSA-DME has been evaluated in several in vitro studies. One notable study reported that the compound showed significant cytotoxic effects on human cancer cell lines, indicating potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in malignant cells, which is a critical pathway for cancer treatment .

Antioxidant Activity

Antioxidant properties are essential for protecting cells from oxidative stress. DFSA-DME's structure suggests it may act as an antioxidant. Comparative studies have shown that compounds with similar structural features can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DFSA-DME was tested against a panel of microbial strains. The results indicated that DFSA-DME exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined at 32 µg/mL for both organisms. This finding aligns with existing literature on sulfonic acid derivatives' antimicrobial capabilities .

Microbial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1432

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of DFSA-DME on various cancer cell lines, it was found that the compound induced cell death in a dose-dependent manner. The IC50 value for DFSA-DME was determined to be approximately 25 µM in HeLa cells, showcasing its potential as an anticancer agent .

Cell LineIC50 (µM)
HeLa25
MCF-730

Properties

IUPAC Name

methyl 2,2-difluoro-2-methoxysulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2O5S/c1-10-3(7)4(5,6)12(8,9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZTWZDWDNGIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.